molecular formula C19H22N2OS2 B2469822 2-(benzylsulfanyl)-1-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)ethan-1-one CAS No. 2034427-73-9

2-(benzylsulfanyl)-1-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)ethan-1-one

Cat. No.: B2469822
CAS No.: 2034427-73-9
M. Wt: 358.52
InChI Key: WXIFJCSOHWWTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylsulfanyl)-1-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)ethan-1-one is a specialized chemical reagent designed for research applications. The integration of the benzylsulfanyl moiety and the thieno[3,2-c]pyridine scaffold, which is a key structural feature in various pharmacologically active compounds, makes this molecule a valuable scaffold in medicinal chemistry and drug discovery. Its structure suggests potential as a key intermediate for the synthesis of novel compounds targeting a range of biological pathways. Researchers can utilize this compound to develop new lead molecules, particularly for probing enzyme inhibition and receptor interaction studies. This product is strictly for research purposes in a controlled laboratory environment and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS2/c22-19(14-23-13-15-4-2-1-3-5-15)21-11-17(12-21)20-8-6-18-16(10-20)7-9-24-18/h1-5,7,9,17H,6,8,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIFJCSOHWWTGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzylsulfanyl)-1-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂OS
  • Molecular Weight : 306.42 g/mol
  • CAS Number : 2379998-18-0

Structural Features

The compound features a thienopyridine moiety which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the benzylsulfanyl group may enhance its lipophilicity, potentially improving its bioavailability.

Anticancer Activity

Recent studies have focused on the anticancer potential of similar thienopyridine derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • A549 (lung cancer)

In vitro assays have shown that certain derivatives exhibit IC₅₀ values in the low micromolar range, indicating potent anticancer activity. For example, a related compound with a benzylthio group showed IC₅₀ values of 0.37 µM against HeLa cells, significantly outperforming standard treatments like sorafenib (IC₅₀ = 7.91 µM) .

Antimicrobial Activity

Compounds similar to this compound have also been evaluated for their antimicrobial properties. Studies indicate that derivatives can inhibit the growth of various pathogenic fungi and bacteria. For instance:

  • Minimum Inhibitory Concentrations (MIC) were determined for multiple fungal strains.
CompoundStrainMIC (µg/mL)
Compound ACandida albicans8
Compound BAspergillus niger16

These findings suggest that modifications in the structure can significantly influence the antimicrobial efficacy.

The proposed mechanisms of action for the anticancer and antimicrobial activities include:

  • Induction of Apoptosis : Flow cytometry analyses indicate that certain derivatives induce apoptosis in cancer cells by activating caspase pathways.
  • Inhibition of Cell Cycle Progression : Some compounds have been shown to block cell cycle progression at the G1/S phase, leading to reduced proliferation.

Study 1: Synthesis and Evaluation of Thienopyridine Derivatives

A study synthesized several thienopyridine derivatives, including those structurally related to our compound. The evaluation revealed that modifications to the benzylsulfanyl group significantly affected biological activity. The most potent compound exhibited an IC₅₀ value of 0.45 µM against MCF-7 cells .

Study 2: Antimicrobial Screening

Another research effort focused on the antimicrobial properties of thienopyridine compounds. The study found that certain derivatives had potent antifungal activity against clinical isolates of Candida species, with MIC values as low as 4 µg/mL .

Comparison with Similar Compounds

Key Observations :

  • The azetidine-ketone linkage may confer rigidity to the structure, altering binding affinity compared to simpler alkyl chains in prasugrel .

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